3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position.
trans-2-Butene-1,4-dicarboxylic acid
CAS No.: 4436-74-2
Cat. No.: VC21256550
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4436-74-2 |
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Molecular Formula | C6H8O4 |
Molecular Weight | 144.12 g/mol |
IUPAC Name | hex-3-enedioic acid |
Standard InChI | InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) |
Standard InChI Key | YHGNXQAFNHCBTK-UHFFFAOYSA-N |
Isomeric SMILES | C(/C=C/CC(=O)O)C(=O)O |
SMILES | C(C=CCC(=O)O)C(=O)O |
Canonical SMILES | C(C=CCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Properties
Trans-2-butene-1,4-dicarboxylic acid (CAS No. 4436-74-2) is an organic compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 . It belongs to the class of unsaturated dicarboxylic acids, featuring a trans double bond in its carbon chain. This compound exists as a white to off-white solid at room temperature .
The physical and chemical properties of trans-2-butene-1,4-dicarboxylic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of Trans-2-butene-1,4-dicarboxylic Acid
The compound's structure contains two carboxylic acid groups at positions 1 and 4, with a trans configuration across the double bond between carbons 2 and 3. This specific stereochemistry is important for its properties and applications, distinguishing it from its cis isomer.
Nomenclature and Identification
Trans-2-butene-1,4-dicarboxylic acid is known by several synonyms in scientific literature and commercial databases. These alternative names often reflect different structural interpretations or historical naming conventions.
Identifier | Value |
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CAS Number | 4436-74-2 |
Molecular Formula | C₆H₈O₄ |
Molecular Weight | 144.13 |
SMILES | OC(=O)CC\C=C\C(O)=O |
InChI | InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+ |
Table 2: Identification Information for Trans-2-butene-1,4-dicarboxylic Acid
Common synonyms include:
These various names reflect both the compound's structure (a six-carbon chain with a double bond and two carboxylic acid groups) and its relationship to other compounds, such as muconic acid, from which it can be derived .
Synthesis Methods
Several methods have been developed for the synthesis of trans-2-butene-1,4-dicarboxylic acid, with two primary approaches documented in the literature:
Synthesis from Vinylacetic Acid
One effective method involves the synthesis from vinylacetic acid using a ruthenium-based catalyst. The reaction proceeds via the following steps:
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Vinylacetic acid (3-butenoic acid, 90%, 11.62 mmol) is combined with 0.23 mmol (2.00 mol%) of Neolyst M2 SIMES catalyst (a ruthenium-based catalyst) in toluene .
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The mixture is stirred at 50°C for five hours at 900 rpm under reduced pressure .
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After the reaction, the residue is washed with n-pentane and dried under reduced pressure at 40°C .
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This process yields 0.42 g (2.96 mmol) of trans-2-butene-1,4-dicarboxylic acid with a 51% yield .
The key feature of this synthesis is the metathesis reaction catalyzed by the ruthenium complex, which enables the formation of the trans double bond with good stereoselectivity.
Electrolytic Reduction of Muconic Acid
An alternative method involves the electrolytic reduction of muconic acid, as described in a Japanese patent (JPH03285090A) . This approach provides a route to either trans-2-butene-1,4-dicarboxylic acid or its esters, depending on the specific reaction conditions and post-processing steps. The patent specifically mentions the production of trans-2-butene-1,4-dicarboxylic acid or its esters by electrolytically reducing muconic acid .
Biological Significance
Trans-2-butene-1,4-dicarboxylic acid has important biological significance as a human metabolite involved in fatty acid metabolism pathways. Key findings about its biological role include:
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It is a normal human unsaturated dicarboxylic acid metabolite .
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Increased excretion of this compound is observed in patients with dicarboxylic aciduria, a condition caused by fatty acid metabolism disorders .
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Urinary excretion levels increase in conditions involving augmented mobilization of fatty acids or inhibited fatty acid oxidation .
These findings suggest that trans-2-butene-1,4-dicarboxylic acid may serve as a biomarker for certain metabolic disorders, potentially aiding in diagnosis and monitoring of conditions affecting fatty acid metabolism.
Applications and Uses
Polymer Chemistry
One of the most significant applications of trans-2-butene-1,4-dicarboxylic acid is in polymer chemistry, particularly in the development of biobased unsaturated polyesters. Research has demonstrated that:
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High molecular-weight unsaturated polyesters can be prepared using biobased trans-2-butene-1,4-diol and various dicarboxylic acids .
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These polyesters exhibit excellent thermomechanical properties, making them valuable for various industrial applications .
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The compound's trans configuration contributes to the structural properties of the resulting polymers, influencing their crystallinity, mechanical strength, and thermal stability .
Organic Synthesis
Trans-2-butene-1,4-dicarboxylic acid serves as a versatile building block in organic synthesis due to its functional groups and unsaturation. It can be converted to various derivatives, including:
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Diethyl esters (trans-2-butene-1,4-dicarboxylic acid diethyl ester, CAS No. 57042-08-7), available commercially for synthetic applications .
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Other functionalized derivatives that can serve as intermediates in the synthesis of more complex molecules.
The compound's dual carboxylic acid groups and trans double bond provide multiple sites for chemical modification, making it valuable in creating diverse chemical structures.
Research Applications
As a metabolite with biological significance, trans-2-butene-1,4-dicarboxylic acid has applications in biochemical and medical research:
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It serves as a reference standard for identifying and quantifying this compound in biological samples.
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Its presence can be monitored in studies of fatty acid metabolism disorders.
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It may contribute to understanding the biochemical pathways involved in dicarboxylic aciduria and related conditions.
Hazard Information | Details |
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GHS Symbol | GHS07 (Exclamation mark) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
Precautionary Statements | P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. P305+P351+P338+P337+P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
Table 3: Safety Information for Trans-2-butene-1,4-dicarboxylic Acid
Proper safety protocols should be observed when working with this compound in laboratory or industrial settings to minimize the risk of adverse health effects.
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | H17856 | trans-β-Hydromuconic acid 98% | 10g | $196 |
TCI Chemical | H0477 | trans-3-Hexenedioic Acid >98.0%(T) | 5g | $99 |
TCI Chemical | H0477 | trans-3-Hexenedioic Acid >98.0%(T) | 25g | $278 |
TRC | H294905 | trans-3-Hexenedioic Acid | 2.5g | $135 |
Apolloscientific | OR921177 | Trans-2-butene-1,4-dicarboxylicacid 95% | 1g | $116 |
TargetMol | - | - | 200 mg | $30 |
TargetMol | - | - | 500 mg | $34 |
TargetMol | - | - | 1 g | $48 |
Table 4: Commercial Availability and Pricing of Trans-2-butene-1,4-dicarboxylic Acid
The compound is typically available with purities greater than 98.0%, with prices varying based on quantity and supplier. This information is valuable for researchers planning to use trans-2-butene-1,4-dicarboxylic acid in their work.
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